molecular formula C5H11NO B3120126 (1R,2S)-2-aminocyclopentanol CAS No. 260065-85-8

(1R,2S)-2-aminocyclopentanol

Cat. No. B3120126
CAS RN: 260065-85-8
M. Wt: 101.15 g/mol
InChI Key: JFFOUICIRBXFRC-CRCLSJGQSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(1R,2S)-2-aminocyclopentanol” is C5H11NO. It has a cyclopentane ring with a hydroxy group in the 2-position and an amino group in the 1-position. The SMILES string representation is Cl.N[C@H]1CCC[C@H]1O .


Physical And Chemical Properties Analysis

“(1R,2S)-2-aminocyclopentanol” is a colorless or pale yellow liquid. It is soluble in water and organic solvents. The molecular weight is 101.15 g/mol.

Scientific Research Applications

Synthesis of Sugar Mimics

(Bøjstrup & Lundt, 2005) explored aminocyclopentanols as mimics of intermediates in the hydrolysis of α-D-galactosides. They synthesized four aminocyclopentanols using a chiral building block and tested them against various glycosidases, although these compounds showed no anomer selectivity in inhibiting α- and β-galactosidases.

Enzymatic Synthesis Inhibitors

Cycloleucine, a derivative of 1-aminocyclopentane-1-carboxylic acid, was found to be a competitive inhibitor in the synthesis of S-adenosyl-L-methionine by various enzymes, as noted by (Coulter et al., 1974). The study highlighted the strict dependency on ring size and the impacts of different substituents on inhibitory activity.

Pharmaceutical Industry Applications

A significant use of a similar compound, (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA), has been in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. (Sato et al., 2016) provided an overview of methods for preparing this compound, indicating its high demand in the pharmaceutical industry.

Metabotropic Receptor Agonist

1-Aminocyclopentane-trans-1,3-dicarboxylic acid (t-ACPD), which includes (1R,2S)-2-aminocyclopentanol structure, was identified as a selective agonist of the metabotropic glutamate receptor. (Linden et al., 1994) studied its effects on mouse Purkinje neurons, showing significant impact on intracellular Ca2+ mobilization.

Safety and Hazards

“(1R,2S)-2-aminocyclopentanol” is classified as a skin irritant and causes serious eye damage . The safety pictograms associated with it are GHS05 . The hazard statements are H315 (causes skin irritation) and H318 (causes serious eye damage) .

properties

IUPAC Name

(1R,2S)-2-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFOUICIRBXFRC-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-aminocyclopentanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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